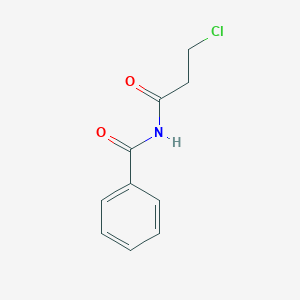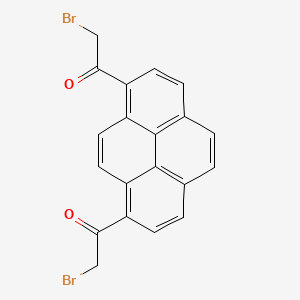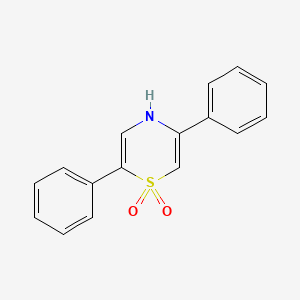
CID 57354616
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium (1-methylethyl)naphthalenesulfonate: is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Calcium (1-methylethyl)naphthalenesulfonate is primarily used as a superplasticizer in concrete, enhancing its properties by improving workability and reducing water content while maintaining consistency .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of calcium (1-methylethyl)naphthalenesulfonate typically involves the condensation of naphthalenesulfonic acid with formaldehyde. This reaction is followed by neutralization with calcium hydroxide to form the calcium salt . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: : Industrial production of calcium (1-methylethyl)naphthalenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of reactors for the condensation reaction and subsequent neutralization. The final product is then purified and dried to obtain the desired compound .
化学反応の分析
Types of Reactions: : Calcium (1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various alkylated naphthalenesulfonates .
科学的研究の応用
Chemistry: : In chemistry, calcium (1-methylethyl)naphthalenesulfonate is used as a superplasticizer to enhance the properties of concrete. It improves the workability and strength of concrete by reducing the water-cement ratio .
Biology and Medicine: For instance, its ability to interact with biological molecules is being studied for potential drug delivery systems .
Industry: : In the industrial sector, calcium (1-methylethyl)naphthalenesulfonate is used in the production of high-strength concrete for construction projects. Its superplasticizing properties make it an essential component in modern construction materials .
作用機序
The mechanism of action of calcium (1-methylethyl)naphthalenesulfonate involves its interaction with calcium ions and naphthalenesulfonate groups. These interactions enhance the dispersion of cement particles in concrete, leading to improved workability and strength. The compound acts as a dispersing agent, reducing the surface tension and allowing for better mixing and setting of concrete .
類似化合物との比較
Similar Compounds: : Similar compounds include sodium naphthalenesulfonate and other alkylnaphthalenesulfonates. These compounds also serve as superplasticizers in concrete but differ in their specific properties and applications .
Uniqueness: : Calcium (1-methylethyl)naphthalenesulfonate is unique due to its specific calcium salt form, which provides distinct advantages in terms of setting time and water solubility compared to its sodium counterpart. This makes it particularly suitable for projects requiring precise control over concrete properties .
Conclusion
Calcium (1-methylethyl)naphthalenesulfonate is a versatile compound with significant applications in the construction industry. Its unique properties as a superplasticizer make it an essential component in modern concrete formulations. Ongoing research continues to explore its potential in other fields, highlighting its importance in both industrial and scientific contexts.
特性
分子式 |
C13H14CaO3S |
|---|---|
分子量 |
290.39 g/mol |
InChI |
InChI=1S/C13H14O3S.Ca/c1-10(2)16-17(14,15)13-9-5-7-11-6-3-4-8-12(11)13;/h3-10H,1-2H3; |
InChIキー |
YGWZVWFZDCPHCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21.[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
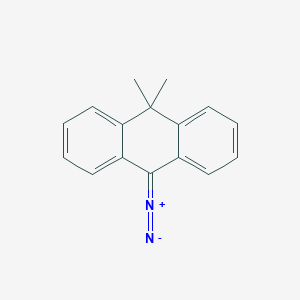
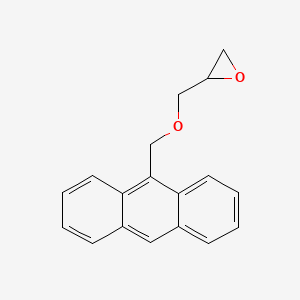
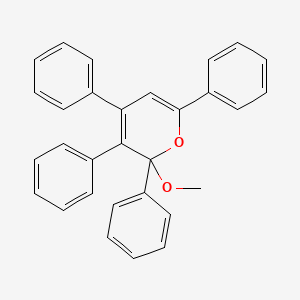
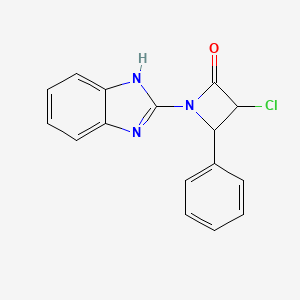
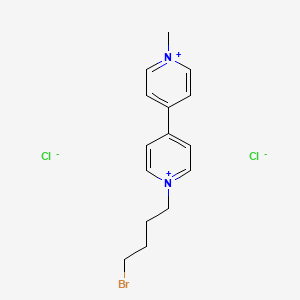
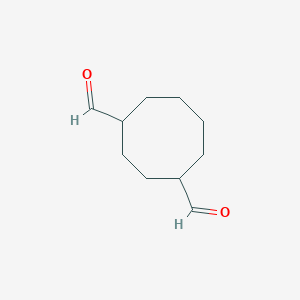
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
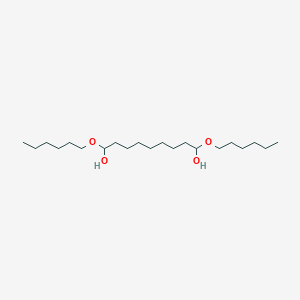
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
